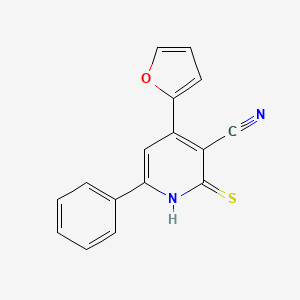
N-(2-fluorophenyl)-2-(mesityloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(mesityloxy)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of amides and has a molecular formula of C18H19FNO2.
Wirkmechanismus
The exact mechanism of action of N-(2-fluorophenyl)-2-(mesityloxy)acetamide is not fully understood. However, it is believed to act through the modulation of ion channels and receptors in the nervous system. This compound has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-2-(mesityloxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in vivo, and its long-term safety and efficacy have not been established.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-2-(mesityloxy)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further studies are needed to establish the safety and efficacy of this compound in vivo, and to determine the optimal dosage and administration route for therapeutic use.
Synthesemethoden
N-(2-fluorophenyl)-2-(mesityloxy)acetamide can be synthesized through a multistep process involving the reaction of mesityl oxide with 2-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. The purity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(mesityloxy)acetamide has been investigated for its potential therapeutic properties in various areas of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential as an antitumor agent, as it has shown to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIKMWKHMRZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)

![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815439.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)